

# Spectroscopic Characterization of 2-Bromoethanol: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Bromoethanol

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Bromoethanol** ( $C_2H_5BrO$ ), a key intermediate in organic synthesis and pharmaceutical development. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering insights into its molecular structure and chemical environment. This document is intended to serve as a valuable resource for researchers and professionals requiring detailed analytical data and experimental context.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule by observing the magnetic properties of its atomic nuclei. For **2-Bromoethanol**, both  $^1H$  and  $^{13}C$  NMR spectra are crucial for structural elucidation.

### $^1H$ NMR Spectroscopy

The  $^1H$  NMR spectrum of **2-Bromoethanol** provides information about the number of different types of protons, their chemical environment, and their proximity to one another.

Table 1:  $^1H$  NMR Spectral Data for **2-Bromoethanol**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.8	Triplet	2H	-CH <sub>2</sub> -OH
~3.5	Triplet	2H	-CH <sub>2</sub> -Br
~2.5	Singlet (broad)	1H	-OH

Note: The chemical shift of the hydroxyl proton (-OH) can vary depending on the solvent, concentration, and temperature.

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum reveals the number of different carbon environments in the molecule.

Table 2: <sup>13</sup>C NMR Spectral Data for **2-Bromoethanol**

Chemical Shift (ppm)	Assignment
~63	-CH <sub>2</sub> -OH
~35	-CH <sub>2</sub> -Br

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectral Data for **2-Bromoethanol**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3600-3200	Strong, Broad	O-H Stretch (Alcohol)
3000-2850	Medium	C-H Stretch (Alkane)
1450-1375	Medium	C-H Bend (Alkane)
1050	Strong	C-O Stretch (Primary Alcohol)
650	Strong	C-Br Stretch (Alkyl Halide)

## Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard analytical techniques. While specific instrument parameters may vary, the following provides a general overview of the methodologies employed.

### NMR Spectroscopy Protocol

**Sample Preparation:** A solution of **2-Bromoethanol** is prepared by dissolving a small amount of the compound in a deuterated solvent, typically chloroform-d ( $\text{CDCl}_3$ ) or dimethyl sulfoxide- $\text{d}_6$  ( $\text{DMSO-d}_6$ ). A common concentration is 5-10 mg of the sample in 0.5-0.7 mL of solvent.

**Data Acquisition:**

- $^1\text{H}$  NMR:** The spectrum is typically acquired on a 300 or 500 MHz NMR spectrometer.<sup>[1][2]</sup> Standard acquisition parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width appropriate for proton signals.
- $^{13}\text{C}$  NMR:** The spectrum is acquired on the same instrument, often using a broadband decoupling sequence to simplify the spectrum by removing proton-carbon coupling. A larger number of scans is usually required for  $^{13}\text{C}$  NMR due to the lower natural abundance of the  $^{13}\text{C}$  isotope.

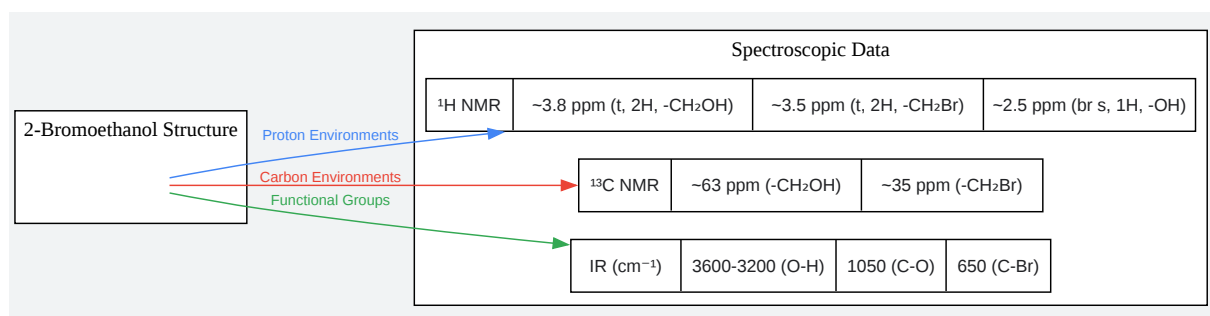
### IR Spectroscopy Protocol

Sample Preparation: For a liquid sample like **2-Bromoethanol**, the IR spectrum can be obtained using the neat liquid. This is often done by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.[1]

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.[1] A background spectrum of the empty sample holder is first recorded and then automatically subtracted from the sample spectrum. The data is typically collected over the range of 4000-400  $\text{cm}^{-1}$ .

## Structure-Spectra Correlation

The following diagram illustrates the relationship between the chemical structure of **2-Bromoethanol** and its characteristic spectroscopic signals.



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Structure-Spectra Correlation for **2-Bromoethanol**.

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## References

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